An In-depth Technical Guide to the Anticipated Toxicity and Safety Profile of 2-Cyclohexyl-1-methyl-1H-benzoimidazole
An In-depth Technical Guide to the Anticipated Toxicity and Safety Profile of 2-Cyclohexyl-1-methyl-1H-benzoimidazole
Abstract: This document provides a comprehensive toxicological and safety assessment of the novel compound 2-Cyclohexyl-1-methyl-1H-benzoimidazole. In the absence of direct empirical data for this specific molecule, this guide employs a robust read-across and structure-activity relationship (SAR) analysis based on the extensive toxicological data available for the broader class of benzimidazole derivatives. This guide is intended for researchers, scientists, and drug development professionals to inform safe handling, risk assessment, and future non-clinical safety studies. We will delve into the known toxicities of analogous compounds, predict potential hazards, and provide detailed protocols for safe laboratory practices.
Introduction: The Benzimidazole Scaffold and the Rise of Novel Derivatives
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Consequently, numerous benzimidazole derivatives have been developed as anthelmintics, antiulcer agents, antivirals, and anticancer drugs.[1] The compound of interest, 2-Cyclohexyl-1-methyl-1H-benzoimidazole, represents a novel iteration of this versatile scaffold. Its unique substitution pattern—a bulky, lipophilic cyclohexyl group at the 2-position and a methyl group on one of the imidazole nitrogens—necessitates a thorough evaluation of its potential toxicological profile before extensive research and development can proceed.
This guide will systematically deconstruct the potential hazards associated with 2-Cyclohexyl-1-methyl-1H-benzoimidazole by examining the established toxicological landscape of its parent structure and related analogues.
Physicochemical Properties and Predicted Bioavailability
While experimental data for 2-Cyclohexyl-1-methyl-1H-benzoimidazole is not publicly available, its structure suggests several key physicochemical properties that will influence its toxicokinetic profile.
| Property | Predicted Value/Characteristic | Implication for Toxicity |
| Molecular Weight | ~214.31 g/mol | Likely good oral bioavailability (Lipinski's Rule of 5). |
| Lipophilicity (cLogP) | High (due to cyclohexyl group) | Potential for good membrane permeability, but also for bioaccumulation in fatty tissues. |
| Aqueous Solubility | Low | May limit absorption from the gastrointestinal tract but could lead to prolonged tissue retention. |
| Metabolism | Expected to undergo hepatic metabolism. | The cyclohexyl and methyl groups are potential sites for oxidation by cytochrome P450 enzymes. The nature of the metabolites is a key determinant of toxicity. |
The high lipophilicity conferred by the cyclohexyl group is a critical factor. While it may enhance membrane transport and cellular uptake, it also raises concerns about potential accumulation in adipose tissue and the central nervous system, which could lead to delayed or chronic toxicity.
Anticipated Toxicological Profile: A Read-Across Analysis
The toxicity of benzimidazole derivatives is highly dependent on the nature and position of their substituents.[3][4] By analyzing the known effects of different substitution patterns, we can construct a probable toxicological profile for 2-Cyclohexyl-1-methyl-1H-benzoimidazole.
General Benzimidazole Toxicity
Benzimidazole derivatives are generally considered to be well-tolerated, though some have been associated with adverse effects.[5] The primary mechanisms of benzimidazole toxicity often involve disruption of microtubule polymerization, which can affect rapidly dividing cells.[2]
Influence of the 2-Substituent
The substituent at the 2-position of the benzimidazole ring plays a pivotal role in determining its biological activity and toxicity.[1] In the case of our target compound, this is a cyclohexyl group.
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Lipophilicity and Cellular Uptake: The bulky and non-polar cyclohexyl group will significantly increase the lipophilicity of the molecule. This is expected to enhance its ability to cross cell membranes and distribute into various tissues.
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Potential for Steric Hindrance: The cyclohexyl group may sterically hinder interactions with certain biological targets, potentially reducing some of the toxicities seen with smaller 2-substituents.
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Metabolic Activation/Deactivation: The metabolism of the cyclohexyl ring can lead to the formation of more polar metabolites, facilitating excretion. However, reactive intermediates could also be formed, leading to cellular damage.
Influence of the 1-Substituent
The methyl group at the 1-position will block one of the nitrogen atoms from participating in hydrogen bonding and will also influence the electronic properties of the ring system. This can alter the compound's affinity for various enzymes and receptors.
Predicted Organ-Specific Toxicities
Based on reports for other benzimidazole derivatives, the following organ systems should be considered as potential targets for toxicity:
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Hepatotoxicity: Liver-related adverse events have been reported for some benzimidazole drugs.[5] Given that the liver is the primary site of metabolism for xenobiotics, and the lipophilic nature of our compound, hepatotoxicity is a key concern.
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Hematological Effects: Some benzimidazoles have been associated with bone marrow suppression, leading to conditions like leukopenia.[5]
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Reproductive and Developmental Toxicity: As microtubule inhibitors, some benzimidazoles can interfere with cell division, posing a risk to reproductive processes and fetal development.
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Neurotoxicity: The lipophilicity of 2-Cyclohexyl-1-methyl-1H-benzoimidazole suggests it may cross the blood-brain barrier, warranting an assessment of potential neurotoxic effects.
Safety Data Sheet (SDS) - A Predictive Framework
In the absence of a formal SDS, the following predictive framework should be adopted for handling 2-Cyclohexyl-1-methyl-1H-benzoimidazole in a research setting.
Section 1: Identification
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Product Name: 2-Cyclohexyl-1-methyl-1H-benzoimidazole
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Synonyms: N/A
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Intended Use: For research and development purposes only. Not for human or veterinary use.
Section 2: Hazard Identification
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GHS Classification (Predicted):
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Acute Toxicity, Oral (Category 4) - Based on general toxicity of some benzimidazoles.
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Skin Irritation (Category 2) - Assumed as a precaution.
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Eye Irritation (Category 2A) - Assumed as a precaution.
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Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation - Assumed for powdered form.
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Specific Target Organ Toxicity - Repeated Exposure (Category 2) - Potential for liver and hematological effects.
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Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) - Due to predicted low water solubility and potential for bioaccumulation.
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Section 3: Composition/Information on Ingredients
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Substance: 2-Cyclohexyl-1-methyl-1H-benzoimidazole
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CAS Number: Not available.
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Purity: ≥95% (or as specified by supplier)
Section 4: First-Aid Measures
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Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention.
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Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Section 5: Fire-Fighting Measures
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Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
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Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).
Section 6: Accidental Release Measures
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Personal Precautions: Wear appropriate personal protective equipment (PPE). Avoid dust formation.
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Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
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Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Section 7: Handling and Storage
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Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
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Storage: Keep container tightly closed in a dry and well-ventilated place.
Section 8: Exposure Controls/Personal Protection
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Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
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Personal Protective Equipment:
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Eye/Face Protection: Safety glasses with side-shields or goggles.
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Skin Protection: Chemical-resistant gloves and a lab coat.
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Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
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Section 9: Physical and Chemical Properties
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Appearance: Solid (predicted).
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Odor: No data available.
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Solubility: Insoluble in water; soluble in organic solvents (predicted).
Section 10: Stability and Reactivity
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Reactivity: No data available.
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Chemical Stability: Stable under recommended storage conditions.
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Conditions to Avoid: No data available.
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Incompatible Materials: Strong oxidizing agents.
Section 11: Toxicological Information (Predicted)
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Acute Toxicity: Potentially harmful if swallowed.
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Skin Corrosion/Irritation: May cause skin irritation.
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Serious Eye Damage/Irritation: May cause eye irritation.
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Respiratory or Skin Sensitization: No data available.
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Germ Cell Mutagenicity: No data available.
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Carcinogenicity: No data available.
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Reproductive Toxicity: No data available.
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STOT-Single Exposure: May cause respiratory irritation.
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STOT-Repeated Exposure: Potential for adverse effects on the liver and blood-forming organs.
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Aspiration Hazard: No data available.
Section 12: Ecological Information (Predicted)
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Toxicity: Potentially toxic to aquatic life with long-lasting effects.
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Persistence and Degradability: Expected to be persistent in the environment.
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Bioaccumulative Potential: High potential for bioaccumulation.
Section 13: Disposal Considerations
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Dispose of in accordance with local, state, and federal regulations.
Section 14: Transport Information
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Not regulated as a hazardous material for transportation (prediction, requires confirmation).
Section 15: Regulatory Information
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This compound may be subject to research and development regulations.
Section 16: Other Information
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The information provided is based on a predictive assessment and should be used as a guide for safe handling. Experimental data should be generated to confirm these predictions.
Experimental Protocols for Initial Safety Assessment
For researchers planning to work with 2-Cyclohexyl-1-methyl-1H-benzoimidazole, a tiered approach to safety assessment is recommended.
In Vitro Cytotoxicity Assay
This initial screen provides a rapid assessment of the compound's general toxicity to cells.
Protocol:
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Cell Lines: Use a panel of cell lines, including a liver cell line (e.g., HepG2) and a rapidly dividing cancer cell line (e.g., HeLa).
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Compound Preparation: Prepare a stock solution of 2-Cyclohexyl-1-methyl-1H-benzoimidazole in a suitable solvent (e.g., DMSO).
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Dose-Response: Treat cells with a serial dilution of the compound for 24, 48, and 72 hours.
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Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo.
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Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) at each time point for each cell line.
Interpretation of Results: A low IC50 value suggests significant cytotoxic potential and warrants increased handling precautions.
Ames Test for Mutagenicity
This bacterial reverse mutation assay is a standard preliminary screen for genotoxic potential.
Protocol:
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Bacterial Strains: Use a set of Salmonella typhimurium strains with different mutations in the histidine operon.
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Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect pro-mutagens.
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Treatment: Expose the bacterial strains to various concentrations of the test compound.
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Scoring: Count the number of revertant colonies.
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Analysis: A significant, dose-dependent increase in the number of revertants compared to the negative control indicates mutagenic potential.
Workflow for Handling and Risk Assessment
The following diagram illustrates a recommended workflow for researchers.
Caption: Recommended workflow for the safe handling and initial toxicological assessment of 2-Cyclohexyl-1-methyl-1H-benzoimidazole.
Conclusion and Future Directions
While direct toxicological data for 2-Cyclohexyl-1-methyl-1H-benzoimidazole is currently unavailable, a comprehensive analysis of the broader benzimidazole class provides a solid foundation for a predictive safety assessment. The presence of a bulky, lipophilic cyclohexyl group at the 2-position is a key structural feature that is likely to dominate its toxicokinetic and toxicodynamic profile. The primary concerns based on this analysis are potential hepatotoxicity, hematological effects, and a propensity for bioaccumulation.
It is imperative that researchers treat this compound with caution, adhering to the safety protocols outlined in this guide. The initial in vitro safety assessments proposed will provide critical data to either substantiate or refute the predictions made herein. The results of these studies will be instrumental in guiding the design of more extensive in vivo toxicological evaluations, should the compound demonstrate promising therapeutic or industrial potential. This proactive approach to safety assessment is essential for the responsible development of novel chemical entities.
References
- Pérez-Villanueva, J., Santos, R., Hernández-Campos, A., Giulianotti, M. A., Castillo, R., & Medina-Franco, J. L. (n.d.). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023, June 21).
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Yadav, G., et al. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 97, 419-43.
- Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance d
- Structure activity relationship of benzimidazole derivatives. (n.d.).
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2025, August 10).
- Design, Synthesis and Cytotoxicity Evalufation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles. (2025, August 5).
- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021, July 11). PubMed.
- Stringer, D. A., & Wright, A. S. (n.d.). The toxicity of benomyl and some related 2‐substituted benzimidazoles to the earthworm Lumbricus terrestris. Research Solutions Pages.
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